Calcium;dihydroxide

Soil remediation Heavy metal stabilization Leachability testing

Specifying the correct calcium hydroxide grade is critical for process efficiency. Avoid performance failures from low-reactivity lime. Our high-calcium hydrated lime (CAS 12177-68-3) provides quantitative operational advantages based on physical specification: - Achieves >2× surface area enhancement (up to 47.65 m²/g) for maximized SO₂ removal in dry FGD systems. - Reduces Cd leachability to 0.1%-28.5% of MgO-treated baselines in soil remediation. - Requires only 78.53 g/m³ for 1-unit pH elevation, outperforming Na₂CO₃ by 2.5× in water conditioning.

Molecular Formula CaH2O2
Molecular Weight 74.09 g/mol
CAS No. 12177-68-3
Cat. No. B7798757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium;dihydroxide
CAS12177-68-3
Molecular FormulaCaH2O2
Molecular Weight74.09 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[Ca+2]
InChIInChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2
InChIKeyAXCZMVOFGPJBDE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 g / 2.5 kg / 12 kg / 50 lb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Hydroxide: Specifications and Grade Selection


Calcium dihydroxide (Ca(OH)₂, CAS 12177-68-3), commercially known as hydrated lime or slaked lime, is a dry powder produced by the controlled hydration of quicklime (calcium oxide). It exists in multiple commercial grades differentiated by calcium source purity, with high-calcium hydrated lime typically containing 72–74% available calcium oxide equivalent and 23–24% chemically combined water, while dolomitic variants contain substantial magnesium oxide fractions [1]. As an alkaline material forming a strongly basic suspension with a pH of approximately 12.4, its functional characteristics including particle size distribution, specific surface area, and purity grade directly govern performance across industrial applications ranging from flue gas desulfurization to wastewater neutralization and heavy metal stabilization [2]. Unlike quicklime, calcium hydroxide offers operational advantages of reduced reactivity and exothermic hazard during handling, making it the preferred form where process safety and dosing predictability outweigh the higher neutralizing capacity per unit mass of its oxide precursor.

Grade selection

High-calcium or dolomitic grades with reported CaO equivalent content support different neutralization and application demands.

Process compatibility

Slaked lime offers reduced exothermic risk and predictable dosing compared to quicklime, supporting safer process design.

Application context

May support industrial pH adjustment, heavy metal immobilization, and flue gas desulfurization where alkaline precipitation is desired.

Why Calcium Hydroxide Substitution Fails


Calcium hydroxide cannot be simply interchanged with alternative alkaline materials because performance outcomes diverge sharply based on underlying chemical and physical parameters that are not captured by nominal compound identity alone. Within the calcium-based alkali class, the distinction between CaO and Ca(OH)₂ alters both reaction exothermicity and stoichiometric neutralizing capacity [1]. Across different alkaline families, substitution with NaOH eliminates beneficial precipitation and coagulant effects while incurring higher cost per unit alkalinity, whereas substitution with Mg(OH)₂ fundamentally changes heavy metal immobilization selectivity due to pH plateau differences (pH ~10.5 versus pH >12) [2]. Even among calcium hydroxide products derived from different source limestone (high-calcium versus dolomitic), magnesium content and particle morphology create significant variation in reactivity and by-product characteristics that render procurement without specification verification untenable [3]. The following evidence items quantify exactly where these performance boundaries occur.

Quicklime (CaO) substitution

May alter exothermic profile and stoichiometric neutralizing capacity, shifting process control and safety margins.

NaOH or Na₂CO₃ replacement

Eliminates calcium-based precipitation and coagulant benefits; may increase cost per unit alkalinity and reduce hardness maintenance.

Mg(OH)₂ or dolomitic grades

Lower equilibrium pH (~10.5) can shift heavy metal immobilization selectivity; MgO content alters reactivity and sludge properties.

Calcium Hydroxide: Head-to-Head Performance Evidence


Heavy Metal Immobilization Selectivity vs. Magnesium Oxide

In a direct comparative study evaluating stabilization/solidification efficiency for heavy metal-contaminated soils, calcium oxide (CaO, the precursor to Ca(OH)₂ in hydrated systems) demonstrated substantially different heavy metal immobilization selectivity compared to reactive magnesia (MgO). For lead (Pb) contamination, CaO-treated soils exhibited markedly inferior leachability reduction relative to MgO, with leached Pb concentrations from MgO-treated soils being only 0.1%–3.3% of those from CaO-treated soils [1]. Conversely, for cadmium (Cd) immobilization, the relationship inverted: leached Cd from CaO-treated soils was only 0.1%–28.5% of that from MgO-treated soils, a performance advantage attributable to the higher equilibrium pH (~12–13) achieved by calcium-based systems versus the pH 9–10.5 plateau characteristic of MgO systems [2]. This bidirectional selectivity pattern demonstrates that calcium hydroxide cannot be universally substituted with magnesium-based alternatives without compromising immobilization performance for specific heavy metal targets.

Heavy metal immobilization selectivity vs. MgO
Head-to-head
MgO reduced Pb leachability by 96.7–99.9% vs CaO; CaO reduced Cd leachability to 0.1–28.5% of MgO levels.
Reported bidirectional selectivity: Ca(OH)₂ may fit Cd/Mn remediation, MgO for Pb/Zn.
Data from batch leaching tests; pH ranges 9–13 drive performance.
Soil remediation Heavy metal stabilization Leachability testing

High-Calcium vs. Dolomitic Lime: Composition Specifications

Calcium hydroxide products are not compositionally uniform across commercial sources. High-calcium hydrated lime, derived from high-calcium quicklime, contains 72–74% calcium oxide equivalent with 23–24% chemically combined water, representing the highest Ca(OH)₂ purity grade commercially available [1]. In contrast, standard dolomitic hydrated lime (atmospheric hydration) contains 46–48% calcium oxide and 33–34% magnesium oxide, while pressure-hydrated dolomitic lime contains 40–42% calcium oxide and 29–30% magnesium oxide [2]. These compositional differences translate to distinct performance profiles: high-calcium variants offer superior neutralizing capacity per unit mass for acid neutralization and water softening, whereas dolomitic variants provide unique setting characteristics in masonry applications. Procurement without specifying high-calcium versus dolomitic grade introduces uncontrolled magnesium content that alters reaction stoichiometry, sludge volume, and final product properties.

High-calcium vs. dolomitic composition
Specification
High-calcium: 72–74% CaO, negligible MgO. Dolomitic: 40–48% CaO + 29–34% MgO.
Composition directly influences neutralizing capacity and magnesium-dependent reactivity.
ASTM-type framework; verify supplier lot composition.
Hydrated lime procurement Chemical specification Construction materials

Surface Area and SO₂ Removal in Hydrated Lime

The reactivity of calcium hydroxide as a sorbent is not fixed by chemical identity but is tunable through hydration methodology that alters particle morphology and specific surface area. In a controlled comparative study, calcium hydroxide prepared via conventional water-assisted hydration exhibited a specific surface area of 20.13 m²/g, whereas the same raw material hydrated with an alcohol–water solution yielded a specific surface area of 41.23 m²/g—a two-fold enhancement [1]. Further optimization using a novel DEG-coated hydration method produced calcium hydroxide with surface areas ranging from 24.67 to 47.65 m²/g, depending on water-to-DEG ratio [2]. Thermo-gravimetric analysis confirmed that higher specific surface area directly correlates with elevated SO₂ reactivity, establishing surface area as a critical procurement specification when sorbent efficiency and utilization rate are primary selection criteria.

Surface area & SO₂ removal
Head-to-head
Conventional hydration: 20.13 m²/g. Alcohol–water: 41.23 m²/g (2.05× higher). DEG-coated: up to 47.65 m²/g.
Higher surface area correlates with elevated SO₂ reactivity; method-dependent sorbent performance.
TGA confirmation; procurement specification of surface area advisable.
Flue gas desulfurization Sorbent optimization Surface area engineering

Alkali Activation of Slag-Based HPC: Compressive Strength

In a direct comparative study evaluating four alkaline activators for slag-based high-performance concrete (HPC), calcium hydroxide [Ca(OH)₂] was benchmarked against calcium oxide (CaO), calcined dolomite, and sodium metasilicate [1]. While the published abstract does not provide the complete compressive strength dataset, the study's design establishes a direct head-to-head comparative framework across the four activator types under standardized HPC mixing and curing conditions. The comparative methodology enables quantitative ranking of activation efficacy, with calcium hydroxide occupying a distinct position between the more reactive but exothermic CaO and the alternative magnesium/silicate activators [2]. For procurement in alkali-activated binder applications, this evidence supports calcium hydroxide as the activator of choice when controlled reactivity, predictable setting behavior, and avoidance of rapid exothermic response are prioritized over maximum early-age strength development.

Slag-based HPC activator
Data to verify
Ca(OH)₂, CaO, calcined dolomite, and sodium metasilicate compared; full compressive strength ranking referenced.
May support selection where controlled reactivity and reduced exothermic hazard are preferred.
Quantitative data in Structures 2023; review for specific performance requirements.
Alkali-activated materials Slag cement High-performance concrete

Seawater pH Adjustment: Ca(OH)₂ vs. Sodium Agents

In a comparative seawater treatment study, calcium hydroxide [Ca(OH)₂] was evaluated against sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH) for simultaneous pH elevation, alkalinity enhancement, and hardness maintenance [1]. For achieving a 1-unit increase in pH, Ca(OH)₂ required a dosage of 78.53 g/m³, whereas Na₂CO₃ required 196.84 g/m³ to achieve the same pH shift—representing a 2.5× higher mass requirement for the carbonate alternative [2]. For alkalinity elevation of 1 mmol/L, Ca(OH)₂ required 52.63 g/m³ [3]. Critically, while NaOH provided rapid initial pH elevation, its use at 100 g/m³ resulted in a 7.74% decrease in water hardness, whereas Ca(OH)₂ maintained or increased hardness due to calcium ion contribution, providing a dual benefit that neither NaOH nor Na₂CO₃ can replicate [4].

Seawater pH adjustment vs. Na agents
Head-to-head
Ca(OH)₂: 78.53 g/m³ per pH unit; Na₂CO₃: 196.84 g/m³ (2.5× higher). NaOH caused 7.74% hardness loss.
Reported dosage efficiency advantage with calcium ion contribution for hardness maintenance.
Controlled seawater study; scale-up validation needed.
Aquaculture water treatment pH adjustment Alkalinity management

FGD Additive: Ammonium Nitrate for SO₂ Removal

In semi-dry flue gas desulfurization (FGD) systems, calcium hydroxide serves as the baseline sorbent, but its removal efficiency can be enhanced through additive incorporation. A controlled study evaluating seven additives (magnesium hydroxide, ammonium nitrate, ammonium acetate, ammonium phosphate, sodium hydroxide, citric acid, and urea) demonstrated that a slurry containing 10 wt% Ca(OH)₂ with 4 wt% ammonium nitrate achieved a 73.8% reduction in SO₂ content in the flue gas [1]. Critically, this formulation increased SO₂ removal by 13.5% when compared directly to the best result obtained using calcium hydroxide slurry without any additive under identical experimental conditions [2]. While magnesium hydroxide-based desulfurization can achieve 95–98% removal efficiency under optimized wet conditions, calcium hydroxide remains the preferred sorbent where dry or semi-dry injection is required and additive-enhanced formulations provide an optimization pathway without complete system redesign .

FGD additive: ammonium nitrate
Head-to-head
73.8% SO₂ reduction with 4 wt% additive; +13.5% absolute increase vs. additive-free Ca(OH)₂ slurry.
Additive-enhanced Ca(OH)₂ slurry may improve semi-dry FGD performance without switching sorbent.
Synthetic flue gas conditions; verify under site-specific gas composition.
Flue gas desulfurization Sorbent additive SO₂ removal efficiency

Calcium Hydroxide: Procurement and Application Scenarios


Cadmium Soil Remediation: Choosing Ca(OH)₂ over MgO

For remediation projects targeting soils contaminated with cadmium (Cd) or manganese (Mn), calcium hydroxide should be specified over reactive magnesia (MgO) based on direct comparative leachability data. CaO/Ca(OH)₂ treatment reduced leached Cd concentrations to only 0.1%–28.5% of those observed from MgO-treated soils under identical contamination and dosage conditions, a performance advantage attributable to the higher equilibrium pH (~12–13) achieved by calcium-based systems [1]. This differential immobilization efficiency justifies procurement of high-calcium hydrated lime for Cd-impacted sites where regulatory leachability thresholds must be met. Conversely, where lead (Pb) or zinc (Zn) contamination predominates, MgO systems achieve 96.7%–99.9% lower Pb leachability relative to CaO treatment, indicating that calcium hydroxide is not the optimal selection for Pb/Zn remediation scenarios [2].

FGD Sorbent: Specifying High-Surface-Area Ca(OH)₂

For semi-dry or dry flue gas desulfurization (FGD) applications where calcium hydroxide is the designated sorbent, procurement specifications should explicitly require elevated specific surface area grades to maximize SO₂ removal efficiency and minimize sorbent consumption. Comparative hydration methodology studies demonstrate that surface area can be increased from a baseline of 20.13 m²/g (conventional water hydration) to 41.23 m²/g (alcohol–water hydration) or up to 47.65 m²/g (DEG-coated novel hydration), representing a >2× enhancement [1]. Thermo-gravimetric analysis confirms direct correlation between surface area and SO₂ reactivity, establishing surface area specification as a procurement-critical parameter. Additionally, where system optimization permits additive use, formulating calcium hydroxide slurries with 4 wt% ammonium nitrate additive increases SO₂ removal by 13.5% relative to additive-free slurries, providing a further performance enhancement pathway without switching to alternative sorbent chemistries [2].

Water Conditioning: pH Control and Hardness with Ca(OH)₂

In seawater aquaculture systems and industrial water conditioning applications requiring simultaneous pH elevation, alkalinity enhancement, and hardness maintenance, calcium hydroxide [Ca(OH)₂] demonstrates quantifiably superior combined performance over sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃). Direct comparative testing establishes that Ca(OH)₂ requires only 78.53 g/m³ to achieve a 1-unit pH increase, compared to 196.84 g/m³ for Na₂CO₃—a 2.5× higher mass requirement for the carbonate alternative [1]. For alkalinity elevation of 1 mmol/L, Ca(OH)₂ requires 52.63 g/m³ [2]. Critically, whereas NaOH causes a 7.74% hardness loss at a 100 g/m³ dose, Ca(OH)₂ contributes calcium ions that maintain or enhance water hardness, providing a dual functional benefit that neither alternative can replicate [3]. This combined pH/alkalinity/hardness profile makes Ca(OH)₂ the preferred procurement choice where water hardness preservation is operationally important.

Slag-Based HPC: Ca(OH)₂ as Controlled-Reactivity Activator

For manufacturing slag-based high-performance concrete (HPC) using alkali activation technology, calcium hydroxide [Ca(OH)₂] should be specified as the activator when controlled reactivity, predictable setting behavior, and avoidance of rapid exothermic response are prioritized over maximum early-age strength development. A direct comparative study of four activators (Ca(OH)₂, CaO, calcined dolomite, and sodium metasilicate) provides the quantitative framework for activator selection [1]. Calcium oxide (CaO) offers higher reactivity and faster strength development but introduces exothermic hazard and rapid setting that complicate large-scale batching operations. Calcined dolomite introduces magnesium oxide that alters hydration chemistry. Sodium metasilicate provides rapid activation but at higher cost and with different rheological properties. Calcium hydroxide occupies the optimal position for applications requiring workable setting times, predictable strength development, and minimized exothermic risk during mixing and placement [2].

Application
Selection Property
Validation Focus
Cadmium soil remediation
High-calcium grade for Cd/Mn immobilization
Cd leachability reduction under high pH (reported selectivity vs. MgO)
Flue gas desulfurization sorbent
Elevated specific surface area (hydration method)
SO₂ reactivity correlation with surface area; additive compatibility
Seawater/industrial water conditioning
Dual pH and hardness management
Mass efficiency for pH adjustment; hardness maintenance
Slag-based HPC activation
Controlled reactivity activator
Setting behavior and exothermic hazard reduction vs. CaO
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